BRD4 BD2 Binding Affinity: Database-Reported Value with Unresolved Structural Identity Discrepancy
The BindingDB record associated with this compound reports a dissociation constant (Kd) of 0.300 nM against the second bromodomain of human BRD4 (BD2), measured by the BROMOscan assay platform [1]. This value, if confirmed, would position the compound among high-affinity BRD4 BD2 ligands. However, the same database entry stores a non-matching SMILES string (CC(=O)NCCCCn1c2CCNC(=O)c2c2ccccc12), indicating a probable structure-data mismatch. No independent verification from a primary publication, patent, or orthogonal assay is available. The same record also lists Kd values of 3.40 nM (BRD4 BD1, DiscoverX assay) and 3,300 nM (BRD4 BD1, ITC), further complicating attribution to the correct chemical entity. Until the originating publication is identified and the structure-data linkage is resolved, these values cannot be relied upon for procurement decisions.
| Evidence Dimension | Binding affinity to BRD4 BD2 (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan; attribution uncertain due to SMILES mismatch) |
| Comparator Or Baseline | No verified comparator data from the same assay system is available for structurally confirmed analogs of this compound. |
| Quantified Difference | Cannot be calculated due to unresolved structural identity of the database entry. |
| Conditions | Human partial-length BRD4 BD2 expressed in bacterial system; BROMOscan assay (DiscoverX). |
Why This Matters
Procurement based on unverified database affinity values risks acquiring a compound with unknown or absent target engagement, wasting research resources and potentially invalidating experimental conclusions.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity Data: Kd 0.300 nM (BRD4 BD2, BROMOscan). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (Accessed 2026-04-29). View Source
